2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid
Description
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(9H-fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-21(25)18-11-13-9-10-19(18)23(12-13)27-22(26)20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-8,13,18-20H,9-12H2,(H,24,25) |
InChI Key |
SQDYJRCLMXUQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CN2OC(=O)C3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorene derivative and the bicyclic azabicyclo[2.2.2]octane core. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Oxabicyclo[2.2.2]octane Derivatives
- Structure : Replaces the nitrogen atom in the 2-azabicyclo[2.2.2]octane core with oxygen (2-oxabicyclo[2.2.2]octane).
- Synthesis : Prepared via iodine-mediated cyclization of alkenes or alkynes, yielding three exit vectors for functionalization (e.g., ethyl ester analogs) .
- Key Differences: The oxygen atom reduces basicity compared to the nitrogen in the target compound.
2-Azabicyclo[2.2.1]heptane Derivatives
- Structure : Smaller bicyclo[2.2.1] framework with a seven-membered ring, introducing higher ring strain.
- Synthesis : Derived from similar methods as the target compound but with altered cyclization steps .
- Key Differences :
Spiro and Thia-Containing Analogs
- Example : 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid (CAS: 2137618-04-1).
- Structure : Incorporates a spiro[3.4]octane system with an oxygen atom, creating distinct conformational flexibility .
- Key Differences :
- Spiro systems enable 3D diversity but may reduce metabolic stability.
- Thia-containing analogs (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives) exhibit sulfur-induced polarity changes, altering solubility and reactivity .
Biological Activity
2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid is a complex organic compound notable for its bicyclic structure and potential biological activities, particularly in the context of receptor interactions and medicinal chemistry. This article explores its biological activity, focusing on its interaction with muscarinic receptors, therapeutic implications, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The molecular formula of 2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid is C22H21NO4, with a molecular weight of approximately 365.41 g/mol. The compound features a fluorene moiety, which enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO4 |
| Molecular Weight | 365.41 g/mol |
| Bicyclic Structure | Yes |
| Functional Groups | Carboxylic acid |
Interaction with Muscarinic Receptors
Research indicates that 2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid exhibits significant binding affinity to muscarinic acetylcholine receptors (mAChRs). These receptors are crucial in neurotransmission and play a role in various cognitive functions.
- Binding Affinity : The compound demonstrates a high affinity for mAChRs, suggesting potential applications in treating neurological disorders.
- Mechanism of Action : It is hypothesized that the bicyclic structure facilitates interaction with the receptor's binding sites, influencing signaling pathways associated with neurotransmission.
Therapeutic Implications
The biological activity of this compound positions it as a candidate for developing treatments for conditions such as:
- Cognitive Disorders : Its interaction with mAChRs may help in managing diseases like Alzheimer's.
- Respiratory Conditions : Due to its pharmacological properties, it may also be beneficial in treating asthma and other cholinergic system disorders.
Comparative Analysis with Related Compounds
The structural uniqueness of 2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid can be contrasted with similar compounds, such as quinuclidine derivatives and other bicyclic structures.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Quinuclidine | Bicyclic | Known for strong interactions with cholinergic receptors |
| 3-Hydroxyquinuclidine | Bicyclic | Enhanced binding affinity compared to quinuclidine |
| 1-Azabicyclo[3.3.0]octan-3-one | Bicyclic | Lacks the fluorene moiety but shares structural similarities |
Case Studies
Several studies have been conducted to evaluate the pharmacological potential of this compound:
-
In vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific receptor pathways, showing promise as a selective modulator.
- Example : A study indicated that the compound could inhibit muscarinic receptor activity at low nanomolar concentrations, suggesting high potency.
-
In vivo Studies : Animal models have been utilized to assess pharmacokinetics and therapeutic efficacy.
- Example : In vivo testing revealed significant brain penetration and favorable pharmacokinetic profiles, including a half-life conducive to therapeutic use.
Q & A
Q. What are the established synthetic routes for this compound, and what key parameters influence yield?
The compound is synthesized via thermal cyclization of precursors under inert conditions. For example, thermal treatment at 290°C for 15 minutes achieves cyclization, yielding 86.3% product after purification . Key parameters include:
- Temperature : Elevated temperatures (e.g., 290°C) drive cyclization but require strict control to avoid decomposition.
- Catalysts : Palladium complexes (e.g., [PdCl₂]) or cesium carbonate are used for coupling reactions .
- Protection strategies : The fluorenylmethoxycarbonyl (Fmoc) group is critical for stabilizing intermediates during synthesis .
Q. Which analytical techniques are recommended for verifying structural integrity and purity?
- NMR spectroscopy : Confirms bicyclo[2.2.2]octane core geometry and Fmoc group integration .
- Mass spectrometry (MS) : Validates molecular weight (e.g., 377.43 g/mol for C₂₃H₂₃NO₄) .
- HPLC : Assesses purity (>95% for research-grade material) and detects byproducts .
Q. What safety protocols are essential for laboratory handling?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory (P280) .
- Ventilation : Use fume hoods to avoid inhalation (P271) and minimize dust exposure (P260) .
- Storage : Keep in sealed, dry containers under inert gas (P233, P402) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectral data?
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify stereochemical mismatches .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., uncyclized precursors) that may skew spectral interpretations .
Q. What strategies mitigate stability issues during long-term storage?
- Moisture control : Store at ≤-20°C with desiccants (P411+P235) to prevent hydrolysis of the Fmoc group .
- Light sensitivity : Protect from UV exposure (P410) to avoid photodegradation of the bicyclic core .
Q. How can computational modeling predict reactivity in novel reactions?
- Molecular dynamics (MD) simulations : Model steric effects of the bicyclo[2.2.2]octane scaffold to predict regioselectivity in substitution reactions .
- Docking studies : Assess interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. What methods address low yields in the final cyclization step?
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity in cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, minimizing side reactions .
Methodological Notes
- Data Contradiction Analysis : Conflicting toxicity reports (e.g., H315 vs. H318 in eye irritation) require re-evaluating purity and testing under standardized OECD guidelines .
- Experimental Design : For kinetic studies, use differential scanning calorimetry (DSC) to monitor thermal stability during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
